![molecular formula C9H12BrNO2 B1275191 1-Amino-3-(2-bromophenoxy)propan-2-ol CAS No. 112169-37-6](/img/structure/B1275191.png)
1-Amino-3-(2-bromophenoxy)propan-2-ol
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Description
1-Amino-3-(2-bromophenoxy)propan-2-ol, also known as BPAPO, is a chemical compound that has gained attention in scientific research due to its unique chemical properties. It is an amino alcohol and a secondary alcohol .
Synthesis Analysis
The synthesis of 1-Amino-3-(2-bromophenoxy)propan-2-ol could potentially involve transaminase-mediated synthesis. This method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular formula of 1-Amino-3-(2-bromophenoxy)propan-2-ol is C9H12BrNO2 . The InChI string is InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 . The Canonical SMILES is C1=CC=C(C(=C1)OCC(CN)O)Br .Physical And Chemical Properties Analysis
The molecular weight of 1-Amino-3-(2-bromophenoxy)propan-2-ol is 246.10 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 245.00514 g/mol .Scientific Research Applications
Medicine: Targeted Drug Delivery
“1-Amino-3-(2-bromophenoxy)propan-2-ol” has potential applications in the development of targeted drug delivery systems. Its structure could be utilized to create prodrugs that release active pharmaceutical ingredients upon reaching specific physiological environments, enhancing treatment efficacy and reducing side effects .
Biotechnology: Enzyme Inhibitors
In biotechnological research, this compound could serve as a scaffold for designing enzyme inhibitors. By modifying its functional groups, researchers can create specific inhibitors that can regulate metabolic pathways or disrupt the life cycle of pathogens .
Industrial Processes: Chemical Synthesis
The bromophenoxy group in “1-Amino-3-(2-bromophenoxy)propan-2-ol” makes it a valuable intermediate in organic synthesis. It can be used to synthesize complex molecules for industrial applications, such as dyes, resins, and polymers.
Environmental Science: Pollutant Degradation
This compound could be investigated for its role in the degradation of environmental pollutants. Its reactivity with various contaminants could lead to the development of new methods for cleaning up hazardous waste .
Analytical Chemistry: Chromatography Standards
Due to its unique chemical properties, “1-Amino-3-(2-bromophenoxy)propan-2-ol” can be used as a standard in chromatographic analysis to calibrate equipment and validate analytical methods in quality control processes .
Material Science: Functional Materials
The compound’s molecular structure could be key in creating functional materials with specific properties, such as conductivity or luminescence, which are essential in the development of electronic devices and sensors .
Pharmacology: Pharmacokinetic Studies
In pharmacology, “1-Amino-3-(2-bromophenoxy)propan-2-ol” can be used to study drug metabolism and distribution. It can act as a tracer or a model compound to understand the pharmacokinetic profile of new drugs .
Agriculture: Pesticide Formulation
The brominated aromatic structure of the compound suggests potential use in the formulation of pesticides. It could be part of a compound that targets specific agricultural pests, improving crop protection strategies.
properties
IUPAC Name |
1-amino-3-(2-bromophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLRZQZSFTKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405788 |
Source
|
Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112169-37-6 |
Source
|
Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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